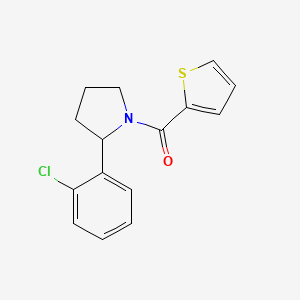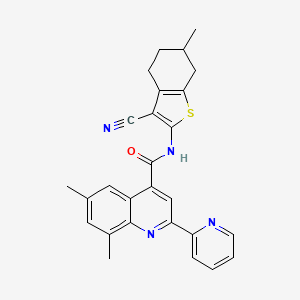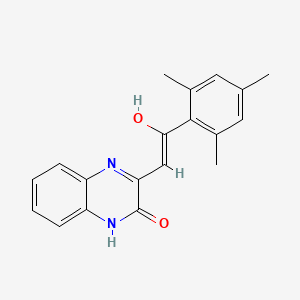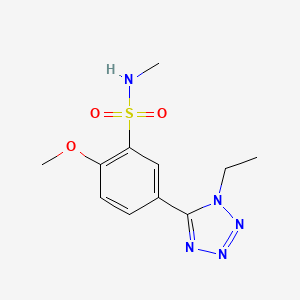
2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTP belongs to the class of pyrrolidine compounds and has a molecular formula of C16H14ClNO2S.
科学的研究の応用
2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition, this compound has been studied for its potential as a ligand in the development of new materials for organic electronics. This compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine in lab experiments is its potential as a therapeutic agent for various diseases. This compound has also shown potential as a chiral auxiliary in asymmetric synthesis. However, one limitation of using this compound in lab experiments is its low solubility in water, which may require the use of organic solvents.
将来の方向性
Future research on 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine could focus on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the use of this compound as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new materials for organic electronics using this compound as a ligand could be an area of future research.
合成法
The synthesis of 2-(2-chlorophenyl)-1-(2-thienylcarbonyl)pyrrolidine involves the reaction of 2-chlorobenzaldehyde with 2-thiophenecarboxylic acid in the presence of sodium hydroxide. The resulting product is then reacted with pyrrolidine and acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-6-2-1-5-11(12)13-7-3-9-17(13)15(18)14-8-4-10-19-14/h1-2,4-6,8,10,13H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZXUVJKVQBUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6100664.png)
![2-methyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6100667.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(1-methyl-3-pyrrolidinyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100684.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6100690.png)
![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)
![N-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6100734.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)